Phthalic acid, alpha-ethylbenzyl ester, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalic acid, alpha-ethylbenzyl ester, sodium salt is a chemical compound that belongs to the class of phthalic acid esters. These esters are widely used as plasticizers, which are substances added to materials to increase their flexibility, transparency, durability, and longevity. Phthalic acid esters are commonly found in a variety of products, including plastics, paints, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, alpha-ethylbenzyl ester, sodium salt can be synthesized through the esterification of phthalic anhydride with alpha-ethylbenzyl alcohol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
In industrial settings, the production of phthalic acid esters often involves large-scale esterification processes. The reaction is carried out in continuous reactors where phthalic anhydride and the alcohol are continuously fed into the reactor, and the ester product is continuously removed. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, alpha-ethylbenzyl ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to the corresponding alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Phthalic acid and various oxidation by-products.
Reduction: Alpha-ethylbenzyl alcohol and phthalic acid.
Substitution: Various substituted phthalic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Phthalic acid, alpha-ethylbenzyl ester, sodium salt has several scientific research applications:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems and its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flexible PVC, paints, coatings, and personal care products
Mechanism of Action
The mechanism of action of phthalic acid, alpha-ethylbenzyl ester, sodium salt involves its interaction with cellular components. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and reducing brittleness. In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions. The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Phthalic acid, alpha-ethylbenzyl ester, sodium salt can be compared with other phthalic acid esters such as:
- Di-n-butyl phthalate (DnBP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisobutyl phthalate (DiBP)
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its sodium salt form enhances its solubility in water, making it suitable for specific applications where water solubility is desired .
Properties
CAS No. |
101521-62-4 |
---|---|
Molecular Formula |
C17H15NaO4 |
Molecular Weight |
306.29 g/mol |
IUPAC Name |
sodium;2-(1-phenylpropoxycarbonyl)benzoate |
InChI |
InChI=1S/C17H16O4.Na/c1-2-15(12-8-4-3-5-9-12)21-17(20)14-11-7-6-10-13(14)16(18)19;/h3-11,15H,2H2,1H3,(H,18,19);/q;+1/p-1 |
InChI Key |
WQRVEIMPZXVQJA-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.